molecular formula C18H19Cl2N3O B611519 N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide CAS No. 934369-14-9

N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide

Cat. No. B611519
M. Wt: 364.27
InChI Key: DBVLAHOFMRUWIC-UHFFFAOYSA-N
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Description

N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide, also referred to as 4-chloroanilino-4-chlorophenyl-3,3-dimethyl-2-oxobutanimidamide, is a versatile organic molecule with a variety of applications in scientific research. It is a synthetic compound, meaning it is not found in nature, and is composed of an amide group and two aromatic rings. Due to its structure, it has a wide range of biological activities and can be used in a variety of scientific research applications.

Scientific Research Applications

Tritium Labeling and CCR1 Antagonism

N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide has been investigated for its potential as a C-C chemokine receptor 1 (CCR1) antagonist. A study conducted by Hong et al. (2015) explored the synthesis and characterization of tritium-labeled variants of this compound, utilizing an organoiridium catalyst for tritium/hydrogen exchange. This research aids in understanding the compound's pharmacological interactions and labeling patterns (Hong et al., 2015).

Molecular Docking and Vibrational Studies

Vanasundari et al. (2018) conducted a comparative study using molecular docking and vibrational studies on derivatives of N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide. The research evaluated the structural, electronic, and optical properties of the compound, contributing to a better understanding of its potential pharmacological significance and the implications of its chemical structure (Vanasundari et al., 2018).

Antimalarial Properties

A study by Nasr et al. (1978) explored the synthesis of quinoline derivatives related to N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide as potential antimalarials. This research highlights the possible application of this compound in the development of new antimalarial drugs, although the compounds were found to be inactive as antimalarials in this particular study (Nasr et al., 1978).

Peroxidase Action Studies

Research by Holland et al. (1968) investigated the peroxidation of 4-chloroaniline, a component of N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide. This study contributes to the understanding of the oxidation products and intermediates formed during peroxidase action, which is crucial in determining the metabolic fate and the reactive nature of the compound in biological systems (Holland et al., 1968).

Inactivation of Coprinus Cinereus Peroxidase

Chang et al. (1999) conducted a study on the inactivation of Coprinus cinereus peroxidase by 4-chloroaniline, another component of the compound . This research sheds light on the compound's interaction with enzymes and its potential as a metabolically activated inactivator, which is significant for understanding its biological interactions and potential toxicity (Chang et al., 1999).

Electrochemical Detection of Water Pollutants

Keivani et al. (2017) explored an electrochemical strategy using a component of N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide for the determination of water pollutants. This research highlights the potential application of this compound in environmental monitoring and the development of sensors for detecting pollutants in water samples (Keivani et al., 2017).

properties

IUPAC Name

N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c1-18(2,3)16(24)17(21-14-8-4-12(19)5-9-14)23-22-15-10-6-13(20)7-11-15/h4-11,22H,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONRRGIRSGNWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=NC1=CC=C(C=C1)Cl)NNC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132813
Record name N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide

CAS RN

934369-14-9
Record name N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934369-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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